Monohydroxy Etravirine

説明

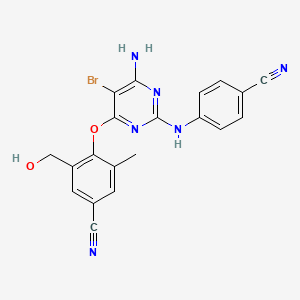

Structure

3D Structure

特性

IUPAC Name |

4-[6-amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3-(hydroxymethyl)-5-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrN6O2/c1-11-6-13(9-23)7-14(10-28)17(11)29-19-16(21)18(24)26-20(27-19)25-15-4-2-12(8-22)3-5-15/h2-7,28H,10H2,1H3,(H3,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSEOCSSSLMRMFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)CO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858135 | |

| Record name | 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3-(hydroxymethyl)-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246815-68-8 | |

| Record name | Monomethylhydroxy etravirine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246815688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3-(hydroxymethyl)-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONOMETHYLHYDROXY ETRAVIRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4ZR677MYJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

In Vitro Cytochrome P450 Metabolism of Etravirine to Monohydroxy Etravirine: Reaction Phenotyping, Kinetics, and Autoinduction Mechanisms

Introduction to Etravirine Biotransformation

Etravirine (ETR) is a highly flexible diarylpyrimidine non-nucleoside reverse transcriptase inhibitor (NNRTI) engineered to maintain efficacy against mutant HIV-1 strains[1]. Unlike first-generation NNRTIs, ETR's conformational flexibility provides a high genetic barrier to viral resistance[1]. However, its pharmacokinetic profile is heavily dictated by extensive Phase I hepatic metabolism. Understanding the in vitro cytochrome P450 (CYP450) biotransformation of ETR to its primary metabolite, monohydroxy etravirine, is critical for predicting drug-drug interactions (DDIs) and interindividual variability in systemic drug exposure.

Mechanistic Pathways: Formation of Monohydroxy Etravirine

The predominant metabolic clearance pathway for ETR is the methyl hydroxylation of its dimethylbenzonitrile moiety, followed by subsequent Phase II glucuronidation[1][2]. In vitro reaction phenotyping utilizing human liver microsomes (HLMs) and cDNA-expressed recombinant CYPs (rCYPs) has definitively mapped the specific isoforms responsible for this biotransformation[2].

-

CYP2C19 (Primary Pathway): CYP2C19 acts as the dominant catalyst. It is responsible for the formation of the most abundant monohydroxylated metabolite (M3) and drives the subsequent formation of dihydroxylated products[2][3].

-

CYP3A4 (Secondary Pathway): CYP3A4 serves as a secondary pathway, catalyzing the formation of two lower-abundance monohydroxylated metabolites (M1 and M2)[2][3].

-

CYP2C9 (Concerted Pathway): While CYP2C9 shows no oxidative activity toward the parent ETR compound directly, it acts in concert with CYP3A4 to generate minor dihydroxylated metabolites[2][3].

Following Phase I oxidation, the CYP3A4-dependent monohydroxylated products undergo Phase II conjugation. Specifically, UDP-glucuronosyltransferases UGT1A3 and UGT1A8 have been demonstrated to glucuronidate these metabolites to form O-glucuronide derivatives[2][3].

Fig 1: CYP450-mediated metabolic pathway of etravirine to monohydroxy etravirine and glucuronides.

Enzyme Kinetics and Genetic Validation

To isolate the specific kinetic contributions of these enzymes, researchers employ cDNA-expressed rCYPs. This approach eliminates the confounding variables of competing enzymes present in whole liver microsomes. For CYP3A4, the formation of M1 and M2 exhibits distinct Michaelis-Menten kinetics, demonstrating varying affinities and catalytic efficiencies[2].

Table 1: Kinetic Parameters for CYP3A4-Mediated Etravirine Monohydroxylation

| Cytochrome P450 | Metabolite | Km (μM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance ( Vmax/Km ) |

| CYP3A4 | M1 (Monohydroxy ETR) | 5.83 | 0.072 | 0.0123 |

| CYP3A4 | M2 (Monohydroxy ETR) | 72.85 | 0.067 | 0.0009 |

While rCYPs provide isolated kinetics, HLMs offer a more physiologically relevant enzyme ratio. To prove the dominant causality of CYP2C19 in ETR metabolism, researchers utilized genotyped HLMs. Assays performed using HLMs homozygous for the loss-of-function CYP2C192 allele demonstrated a 75% reduction in monohydroxy metabolite formation and a complete (100%) cessation of dihydroxy metabolite formation compared to wild-type (CYP2C191/*1) HLMs[2][3]. This genetic correlation provides an irrefutable, self-validating proof of CYP2C19's primary role.

Table 2: Impact of CYP2C19 Genotype on Etravirine Metabolism in Human Liver Microsomes

| HLM Genotype | Phenotype | Monohydroxy ETR Formation | Dihydroxy ETR Formation |

| CYP2C19 1/1 | Extensive Metabolizer | Baseline (100%) | Baseline (100%) |

| CYP2C19 2/2 | Poor Metabolizer | Decreased by 75% | Decreased by 100% |

Autoinduction and Pharmacodynamic Implications

Beyond being a substrate, ETR actively modulates its own metabolism. In primary human hepatocytes, ETR treatment results in a profound, time-dependent increase in CYP3A4 mRNA levels—up to 17.9-fold after 72 hours[2][3].

Mechanistically, this autoinduction is mediated by the activation of the pregnane X receptor (PXR). This causality is validated by the introduction of sulforaphane, a specific PXR antagonist, which completely blocks the ETR-mediated increase in CYP3A4 expression[2][3]. Furthermore, ETR acts as a weak competitive inhibitor of CYP2C9 and CYP2C19, creating a complex web of potential drug-drug interactions when co-administered with other antiretrovirals[1][4].

Experimental Protocol: In Vitro Reaction Phenotyping

To accurately replicate these findings or screen novel analogs, the following standardized in vitro protocol is required. Every step is designed as a self-validating system to ensure data integrity.

Fig 2: Step-by-step in vitro reaction phenotyping workflow for etravirine metabolism.

Step-by-Step Methodology:

-

Preparation of the Incubation Matrix

-

Action: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), HLMs (0.5 mg/mL final protein concentration) or rCYPs (e.g., 10-50 pmol/mL), and ETR (0.1–100 μM).

-

Rationale: ETR is highly lipophilic and must be dissolved in DMSO. However, the final solvent concentration in the assay must be kept strictly below 0.1% (v/v) to prevent solvent-induced denaturation or competitive inhibition of the CYP active sites.

-

-

Chemical Inhibition (For Phenotyping)

-

Action: Add isoform-specific inhibitors—such as (+)-N-3-benzylnirvanol (for CYP2C19) or ketoconazole (for CYP3A4)—and pre-incubate the mixture at 37°C for 5 minutes[4].

-

Rationale: Selective chemical inhibitors block specific active sites. By measuring the fractional decrease in monohydroxy ETR formation, one can mathematically deduce the specific contribution of that CYP isoform within the complex HLM mixture.

-

-

Reaction Initiation

-

Action: Initiate the reaction by adding an NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2).

-

Rationale: CYP450 enzymes require a continuous supply of electrons. A regenerating system maintains a steady-state concentration of NADPH, ensuring that cofactor depletion does not artificially cap the reaction velocity ( Vmax ).

-

-

Incubation

-

Action: Incubate the samples at 37°C in a shaking water bath for a validated time period (typically 10–30 minutes).

-

Rationale: The time and protein concentration must be optimized to ensure the reaction remains in the linear phase, which is critical for accurate Michaelis-Menten kinetic modeling.

-

-

Termination and Extraction

-

Action: Quench the reaction by adding an equal volume of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., 13C-labeled ETR).

-

Rationale: Acetonitrile rapidly denatures the proteins, halting the enzymatic reaction instantly. The internal standard corrects for any subsequent extraction losses or matrix effects during mass spectrometry ionization, ensuring quantitative trustworthiness.

-

-

Protein Precipitation

-

Action: Centrifuge the quenched samples at 15,000 × g for 10 minutes at 4°C.

-

Rationale: Removes precipitated proteins and cellular debris, yielding a clean supernatant that will not clog the ultra-performance liquid chromatography (UPLC) columns.

-

-

LC-MS/MS Quantification

-

Action: Analyze the supernatant using tandem mass spectrometry (e.g., Q-TOF or triple quadrupole) monitoring the specific mass transitions for ETR and monohydroxy etravirine.

-

Rationale: Tandem mass spectrometry provides the high selectivity and sensitivity required to distinguish between the structurally similar monohydroxylated isomers (M1, M2, M3) based on their unique fragmentation patterns[2].

-

References

-

Yanakakis LJ, Bumpus NN. "Biotransformation of the Antiretroviral Drug Etravirine: Metabolite Identification, Reaction Phenotyping, and Characterization of Autoinduction of Cytochrome P450-Dependent Metabolism." Drug Metabolism and Disposition, April 2012, 40 (4) 803-814. URL: [Link]

-

Schöller-Gyüre M, et al. "Etravirine for the treatment of HIV infection." PubMed Central (NIH). URL: [Link]

-

Kakuda TN, et al. "Pharmacokinetic and Pharmacodynamic Drug Interactions Associated with Antiretroviral Drugs." ebrary.net. URL: [Link]

Sources

- 1. Etravirine for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Biotransformation of the antiretroviral drug etravirine: metabolite identification, reaction phenotyping, and characterization of autoinduction of cytochrome P450-dependent metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Etravirine, Nevirapine - Pharmacokinetic and Pharmacodynamic Drug Interactions Associated with Antiretroviral Drugs [ebrary.net]

structural characterization of monohydroxy etravirine metabolites

Title: Structural Characterization and Reaction Phenotyping of Monohydroxy Etravirine Metabolites: An Advanced Analytical Framework

Introduction & Pharmacological Context

Etravirine (ETR) is a highly flexible, second-generation diarylpyrimidine (DAPY) non-nucleoside reverse transcriptase inhibitor (NNRTI) designed to maintain efficacy against HIV-1 strains harboring first-generation NNRTI resistance mutations[1][2]. While its structural flexibility is the cornerstone of its antiviral potency, it also exposes specific molecular moieties to extensive hepatic biotransformation. The primary metabolic clearance pathway for ETR involves the regioselective methyl hydroxylation of its dimethylbenzonitrile moiety, yielding monohydroxy and subsequently dihydroxy metabolites[1][3].

Because these monohydroxy metabolites exhibit >90% reduced antiviral activity compared to the parent compound, their formation represents a critical deactivation and clearance mechanism[4][5]. This technical guide provides a causality-driven, self-validating analytical framework for the structural characterization and reaction phenotyping of monohydroxy etravirine metabolites using high-resolution UPLC-MS/MS and in vitro hepatocyte models.

Mechanistic Drivers of Etravirine Biotransformation

The biotransformation of ETR is predominantly mediated by the Cytochrome P450 (CYP) system. Through rigorous in vitro reaction phenotyping using recombinant cDNA-expressed CYP enzymes, the specific catalytic roles of individual isozymes have been mapped[3][6].

Crucially, oxidation is highly regioselective: it occurs exclusively at the methyl groups of the dimethylbenzonitrile ring, leaving the cyanophenyl ring metabolically intact[3]. This selectivity is dictated by the steric orientation of ETR within the CYP catalytic pockets.

-

CYP2C19: Acts as the principal driver of ETR metabolism, catalyzing the formation of the most abundant monohydroxylated metabolite (designated as M3)[3][7].

-

CYP3A4 & CYP3A5: Serve as secondary oxidative pathways, generating lower-abundance monohydroxylated isomers (M1 and M2)[3][6].

-

Phase II Conjugation: Following Phase I oxidation, the resulting monohydroxy metabolites undergo rapid glucuronidation catalyzed by UGT1A3 and UGT1A8, facilitating fecal and biliary excretion[3][6].

Enzymatic pathways of etravirine biotransformation into monohydroxy metabolites.

Table 1: Quantitative Contribution of CYP Isozymes to ETR Monohydroxylation

| Enzyme | Primary Metabolite Formed | Catalytic Role | Km (μM) | Vmax (pmol/min/pmol CYP) |

|---|---|---|---|---|

| CYP2C19 | M3 | Principal oxidation of dimethylbenzonitrile | N/A | N/A |

| CYP3A4 | M1 | Secondary monomethylhydroxylation | 5.83 | 0.072 |

| CYP3A4 | M2 | Secondary dimethylhydroxylation | 72.85 | 0.067 |

(Data synthesized from recombinant cDNA-expressed CYP assays[3])

Experimental Protocol: In Vitro Incubation & UPLC-MS/MS Workflow

To structurally characterize ETR metabolites, we utilize Human Liver Microsomes (HLMs) to isolate Phase I metabolism. By selectively supplementing the assay with NADPH (the obligate cofactor for CYPs), we establish a self-validating system where metabolite formation is strictly dependent on CYP activity[3][8].

Phase I: In Vitro Incubation & Extraction

-

System Preparation: Thaw pooled HLMs (1 mg/mL final protein concentration) and pre-incubate with 10 μM ETR in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

-

Reaction Initiation: Add an NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2) to initiate oxidation.

-

Incubation: Incubate the mixture at 37°C for 30 minutes. Causality Note: This specific timeframe ensures linear metabolite formation while preventing the depletion of primary metabolites into secondary dihydroxy forms.

-

Quenching & Precipitation: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., ETR-d4)[9]. Causality Note: Acetonitrile instantly denatures CYP enzymes, halting the reaction, and precipitates proteins to prevent UPLC column fouling.

-

Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis.

Phase II: UPLC-MS/MS Parameters

-

Chromatographic Separation: Inject 5 μL of the supernatant onto a C18 reverse-phase column (e.g., 2.1 × 100 mm, 1.7 μm particle size).

-

Mobile Phase Gradient: Utilize 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B)[8]. Causality Note: Formic acid acts as an essential proton source, drastically enhancing ionization efficiency in positive electrospray ionization (ESI+) mode.

-

Mass Spectrometry: Operate the mass spectrometer in ESI+ mode using Multiple Reaction Monitoring (MRM) to track specific mass transitions.

Step-by-step UPLC-MS/MS analytical workflow for metabolite characterization.

Structural Elucidation via Fragmentation Analysis

Identifying the exact site of hydroxylation requires analyzing the MS/MS collision-induced dissociation (CID) spectra. Etravirine (C20H15BrN6O) contains a bromine atom, which provides a highly specific, self-validating structural signature[2]. Because bromine naturally exists as an approximate 1:1 ratio of 79Br and 81Br isotopes, any legitimate ETR metabolite must exhibit a characteristic doublet peak separated by 2 Da in the MS1 spectrum.

-

Parent Drug Signature: The protonated ETR molecule [M+H]+ presents as a doublet at m/z 435.1 and 437.1.

-

Monohydroxy Signature: The monohydroxy metabolites (M1, M2, M3) exhibit a precursor ion doublet at m/z 451.1 and 453.1 (an addition of 16 Da, corresponding to the insertion of one oxygen atom)[3][6].

Fragmentation Logic: During CID, if hydroxylation occurs on the dimethylbenzonitrile ring, the product ions containing this specific moiety will shift by +16 Da compared to the parent ETR fragmentation pattern. Conversely, product ions corresponding to the cyanophenyl-aminopyrimidine core remain unshifted. This differential mass shift definitively proves that CYP-mediated oxidation is localized entirely to the methyl groups of the benzonitrile moiety[3].

Table 2: MS/MS Signatures for Etravirine and Monohydroxy Metabolites

| Analyte | Precursor Ion[M+H]+ (m/z) | Characteristic Isotopic Signature | Key Structural Indicator |

|---|---|---|---|

| Etravirine (Parent) | 435.1 / 437.1 | 1:1 Doublet (79Br / 81Br) | Intact dimethylbenzonitrile |

| Monohydroxy-ETR (M1-M3) | 451.1 / 453.1 | 1:1 Doublet (79Br / 81Br) | +16 Da mass shift (Oxygen addition) |

| Glucuronide-ETR | 627.1 / 629.1 | 1:1 Doublet (79Br / 81Br) | +176 Da mass shift (Glucuronic acid) |

Clinical Implications & Drug-Drug Interactions (DDIs)

The structural characterization of ETR's monohydroxy metabolites directly informs clinical dosing and polypharmacy management. Because CYP2C19 is the primary enzyme responsible for ETR monohydroxylation, co-administration of ETR with CYP2C19 inhibitors profoundly alters its pharmacokinetics. For instance, co-administration with omeprazole (a potent CYP2C19 inhibitor) shifts the metabolic burden, resulting in a 41% increase in systemic ETR exposure[3][9].

Furthermore, ETR acts as a pregnane X receptor (PXR) agonist. In primary human hepatocyte models, prolonged exposure to ETR results in up to a 17.9-fold autoinduction of CYP3A4 mRNA[3][6]. This autoinduction not only accelerates the formation of the M1/M2 monohydroxy metabolites but also drastically increases the clearance of co-administered CYP3A4 substrates, necessitating rigorous therapeutic drug monitoring[3].

References

-

Yanakakis, L., & Bumpus, N. N. (2012). Biotransformation of the Antiretroviral Drug Etravirine: Metabolite Identification, Reaction Phenotyping, and Characterization of Autoinduction of Cytochrome P450-Dependent Metabolism. Drug Metabolism and Disposition.[Link]

-

Schöller-Gyüre, M., et al. (2008). A pharmacokinetic study of etravirine (TMC125) co-administered with ranitidine and omeprazole in HIV–negative volunteers. British Journal of Clinical Pharmacology.[Link]

-

Boffito, M., et al. (2008). Etravirine for the treatment of HIV infection. Future Virology / PubMed.[Link]

-

Johns Hopkins ABX Guide. (2025). Etravirine (ETR). Johns Hopkins Medicine.[Link]

-

Wikipedia Contributors. (2024). Etravirine. Wikipedia, The Free Encyclopedia.[Link]

Sources

- 1. Etravirine for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Etravirine - Wikipedia [en.wikipedia.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Etravirine (ETR) | Johns Hopkins ABX Guide [hopkinsguides.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Biotransformation of the antiretroviral drug etravirine: metabolite identification, reaction phenotyping, and characterization of autoinduction of cytochrome P450-dependent metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Pharmacokinetic Properties and Bioanalytical Profiling of Monohydroxy Etravirine in Human Plasma

Executive Summary

Etravirine (ETR) is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) engineered to combat HIV-1 strains resistant to first-generation therapies[1]. While the parent drug is responsible for direct viral suppression, its pharmacokinetic (PK) behavior, autoinduction properties, and drug-drug interaction (DDI) profile are heavily dictated by its metabolic fate. The primary biotransformation of etravirine yields monohydroxy etravirine , a major circulating metabolite[2]. For drug development professionals and clinical pharmacologists, understanding the enzymatic origins, plasma kinetics, and precise bioanalytical quantification of this metabolite is critical for optimizing therapeutic regimens and mitigating systemic toxicities.

This whitepaper provides an in-depth technical analysis of the pharmacokinetic properties of monohydroxy etravirine in human plasma, detailing the causal mechanisms of its formation, its clinical implications, and the self-validating methodologies required for its quantification.

Mechanistic Biotransformation: The Origins of Monohydroxy Etravirine

Etravirine undergoes extensive hepatic metabolism, with negligible renal elimination of the unchanged drug[1]. The formation of monohydroxy etravirine is not a singular pathway but a complex, multi-enzyme process.

In vitro reaction phenotyping using human liver microsomes (HLMs) and cDNA-expressed cytochromes P450 (CYPs) has demonstrated that CYP2C19 is the primary enzyme responsible for the monomethylhydroxylation of the dimethylbenzonitrile moiety of etravirine, forming the major monohydroxylated metabolite[2]. A secondary, lower-abundance monohydroxylated product is formed via monooxygenation by CYP3A4 [2].

The causality of genetic polymorphisms plays a massive role here: in HLMs genotyped as homozygous for the loss-of-function CYP2C192 allele, the formation of the monohydroxy metabolite decreases by 75% compared to wild-type CYP2C191/*1[2]. Following Phase I oxidation, the monohydroxy metabolites are rapidly conjugated by UDP-glucuronosyltransferases, specifically UGT1A3 and UGT1A8 , rendering them highly water-soluble for elimination[2].

Fig 1. CYP450-mediated biotransformation of etravirine to monohydroxy etravirine and elimination.

Pharmacokinetic Profile in Human Plasma

The pharmacokinetics of etravirine and its metabolites are characterized by high lipophilicity and extensive plasma protein binding. Etravirine is 99.9% bound to plasma proteins, primarily albumin and alpha-1-acid glycoprotein[1]. Because the monohydroxy metabolite retains much of the core lipophilic structure (with only a single hydroxyl addition), it also exhibits extremely high protein binding, which limits its free fraction in systemic circulation.

Following an oral dose, etravirine reaches maximum plasma concentrations ( Cmax ) within 2.5 to 5 hours[3]. The elimination half-life of the parent drug is notably long, ranging from 30 to 40 hours[1]. The kinetics of monohydroxy etravirine formation are dependent on enzyme affinity; in vitro studies indicate that the Michaelis-Menten constant ( Km ) for monohydroxy metabolite formation ranges from 15 µM to 39 µM[4].

Table 1: Comparative Pharmacokinetic & Kinetic Parameters

| Parameter | Etravirine (Parent) | Monohydroxy Etravirine (Metabolite) |

| Time to Cmax ( Tmax ) | 2.5 – 5.0 hours[3] | Delayed (Formation-rate limited) |

| Plasma Protein Binding | 99.9%[1] | >98% (Structurally inferred) |

| Elimination Half-Life | 30 – 40 hours[1] | Dependent on UGT conjugation rate |

| Primary Metabolic Enzyme | N/A | CYP2C19 (Major), CYP3A4 (Minor)[2] |

| Enzyme Kinetics ( Km ) | N/A | 15 µM – 39 µM[4] |

| Primary Clearance Route | Hepatic Oxidation (CYP450)[1] | Glucuronidation (UGT1A3/1A8)[2] |

Clinical Pharmacodynamics and Drug-Drug Interactions (DDIs)

The clinical monitoring of monohydroxy etravirine is not merely an academic exercise; it is the cornerstone of predicting complex DDIs. Etravirine exhibits a unique, bidirectional interaction profile with the CYP450 system:

-

Autoinduction: Etravirine acts as a pregnane X receptor (PXR)-dependent modulator, significantly increasing CYP3A4 mRNA levels (up to 17.9-fold in primary human hepatocytes after 72 hours)[2]. This autoinduction accelerates the clearance of co-administered CYP3A4 substrates.

-

Competitive Inhibition: Conversely, etravirine acts as an inhibitor of CYP2C9 and CYP2C19[5].

Because CYP2C19 is the very enzyme responsible for creating the primary monohydroxy metabolite[2], the co-administration of strong CYP2C19 inhibitors (e.g., omeprazole) can increase parent etravirine exposure by up to 41%[2]. Tracking the ratio of parent etravirine to monohydroxy etravirine in plasma serves as a direct phenotypic biomarker for CYP2C19 activity in the patient.

Bioanalytical Methodology: LC-MS/MS Quantification

To accurately quantify monohydroxy etravirine in human plasma, standard protein precipitation (PPT) is often insufficient. Because the analyte is tightly bound to alpha-1-acid glycoprotein (99.9% binding)[1], a highly disruptive extraction method is required to ensure total recovery. Liquid-Liquid Extraction (LLE) is the self-validating standard for this assay, as it effectively strips the lipophilic metabolite from plasma proteins while leaving endogenous hydrophilic interferences behind.

Step-by-Step Protocol: LLE and UPLC-MS/MS

This protocol is designed to be a self-validating system by utilizing stable isotope-labeled internal standards (IS) to correct for matrix effects and ionization suppression.

Step 1: Sample Aliquoting and IS Spiking

-

Transfer 100 µL of human plasma to a clean 2.0 mL microcentrifuge tube.

-

Add 10 µL of stable isotope-labeled internal standard (e.g., 13C3 -labeled etravirine or deuterated monohydroxy etravirine). Causality: The IS co-elutes with the analyte, perfectly mirroring any extraction losses or mass spectrometer signal fluctuations, ensuring quantitative trustworthiness.

Step 2: Protein Disruption & Liquid-Liquid Extraction

-

Add 100 µL of 0.1 M sodium carbonate buffer (pH 10). Causality: Raising the pH ensures the basic nitrogen moieties of the metabolite remain un-ionized, maximizing its partition coefficient into the organic phase.

-

Add 1.0 mL of extraction solvent (Hexane:Ethyl Acetate, 50:50 v/v).

-

Vortex vigorously for 10 minutes, followed by centrifugation at 10,000 x g for 5 minutes at 4°C to achieve sharp phase separation.

Step 3: Evaporation and Reconstitution

-

Carefully transfer 800 µL of the upper organic layer to a clean tube.

-

Evaporate to complete dryness under a gentle stream of high-purity nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of mobile phase (50% Acetonitrile / 50% Water containing 0.1% Formic Acid).

Step 4: Chromatographic Separation & Mass Spectrometry

-

Inject 5 µL onto a C18 UPLC column (1.7 µm, 2.1 x 50 mm) maintained at 40°C.

-

Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

-

Detect using a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

Fig 2. Step-by-step LC-MS/MS bioanalytical workflow for monohydroxy etravirine quantification.

Conclusion

The pharmacokinetic properties of monohydroxy etravirine provide a critical window into the systemic behavior of its parent drug. Driven primarily by CYP2C19 monomethylhydroxylation and subsequent UGT1A3/1A8 glucuronidation[2], the metabolite's formation rate is highly susceptible to genetic polymorphisms and co-administered inhibitors. By employing rigorous, self-validating LC-MS/MS protocols utilizing liquid-liquid extraction, researchers can accurately quantify this metabolite despite its >99% protein binding[1]. This analytical precision is paramount for mapping the complex autoinductive and inhibitory DDI profile of etravirine in modern HIV-1 therapeutic regimens.

References

-

[2] Biotransformation of the Antiretroviral Drug Etravirine: Metabolite Identification, Reaction Phenotyping, and Characterization of Autoinduction of Cytochrome P450-Dependent Metabolism. NIH PMC. Available at:[Link]

-

[1] Clinical Pharmacokinetics and Pharmacodynamics of Etravirine. ResearchGate. Available at:[Link]

-

[3] Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review. NIH PMC. Available at:[Link]

-

[5] Pharmacokinetics and pharmacodynamics of cytochrome P450 inhibitors for HIV treatment. NIH PMC. Available at:[Link]

-

[4] Full article: Poster Abstracts. Taylor & Francis. Available at:[Link]

Sources

Structural Elucidation and Physicochemical Profiling of Monohydroxy Etravirine: A Technical Whitepaper

Executive Summary

Etravirine (TMC125) represents a critical milestone in antiretroviral therapy as a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) designed to combat resistant strains of HIV-1. Due to the high lipophilicity of its diarylpyrimidine (DAPY) scaffold, etravirine undergoes extensive hepatic biotransformation. This whitepaper provides an in-depth technical analysis of monohydroxy etravirine , the primary phase I metabolite of etravirine, detailing its chemical structure, physicochemical properties, metabolic pathways, and the self-validating analytical methodologies required for its isolation and quantification.

Structural Elucidation & Chemical Identity

Etravirine is characterized by a highly flexible diarylpyrimidine (DAPY) structure, which allows it to undergo conformational adaptations to bind effectively within the mutated hydrophobic pockets of the HIV-1 reverse transcriptase enzyme[1]. However, this structural bulk and high lipophilicity necessitate robust metabolic clearance.

In vivo, the most critical metabolic pathway for etravirine is methyl hydroxylation[1]. This process yields monohydroxy etravirine (often designated as metabolite M1), formed via the monomethylhydroxylation of the methyl substituents located on the benzonitrile moiety of the parent drug[2]. The introduction of the hydroxyl (-OH) group slightly increases the polarity of the molecule, creating a critical functional handle that facilitates subsequent Phase II conjugation reactions.

Table 1: Physicochemical and Structural Properties

The following table summarizes the core chemical identifiers and properties of monohydroxy etravirine.

| Property | Value |

| Chemical Name (IUPAC) | 4-[[6-amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3-(hydroxymethyl)-5-methylbenzonitrile |

| CAS Registry Number | 1246815-68-8 |

| Molecular Formula | C20H15BrN6O2 |

| Molecular Weight | 451.28 g/mol |

| SMILES String | Cc1cc(C#N)c(c(C)c1Oc2c(c(N)nc(Nc3ccc(cc3)C#N)n2)Br)O |

| Structural Class | Diarylpyrimidine (DAPY) derivative |

| Metabolic Precursor | Etravirine (TMC125) |

(Data consolidated from authoritative chemical substance registries[3],[4],[5])

Metabolic Pathways & Enzyme Kinetics

The biotransformation of etravirine is primarily driven by the hepatic cytochrome P450 (CYP) system. In vitro assays utilizing cDNA-expressed P450 isozymes have confirmed that6[6].

Specifically, CYP3A4 and CYP3A5 catalyze the formation of both monohydroxy etravirine (M1) and dihydroxy etravirine (M2)[6]. Following this Phase I oxidation, monohydroxy etravirine acts as a substrate for Phase II metabolism. It undergoes glucuronidation mediated by the UDP-glucuronosyltransferases UGT1A3 and UGT1A8[6]. This conjugation significantly enhances the aqueous solubility of the compound, enabling hepatobiliary excretion, which accounts for >93% of the drug's elimination[2].

Table 2: CYP3A4 Enzyme Kinetics for Etravirine Oxidation

Quantitative kinetic parameters for the formation of hydroxylated metabolites by CYP3A4[6].

| Kinetic Parameter | Monohydroxy Etravirine (M1) | Dihydroxy Etravirine (M2) |

| Catalyzing Enzyme | CYP3A4 | CYP3A4 |

| K_m (μM) | 5.83 | 72.85 |

| V_max (pmol/min/pmol CYP) | 0.072 | 0.067 |

The significantly lower Km value for M1 (5.83 μM) compared to M2 (72.85 μM) indicates a much higher binding affinity of the parent drug for the monomethylhydroxylation pathway, explaining why monohydroxy etravirine is the predominant circulating metabolite.

Fig 1: Hepatic biotransformation pathway of etravirine to its monohydroxylated metabolite.

Experimental Methodologies: Isolation & Quantification

To accurately profile the biotransformation of etravirine and quantify monohydroxy etravirine, researchers rely on in vitro Human Liver Microsome (HLM) assays coupled with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Self-Validating Protocol: In Vitro Metabolism Assay

This protocol is designed with intrinsic controls to ensure that the observed metabolite generation is strictly enzymatic and not an artifact of chemical auto-oxidation.

Step 1: Reagent & Matrix Preparation

-

Action: Prepare a 100 mM potassium phosphate buffer adjusted precisely to pH 7.4.

-

Causality: CYP450 enzymes are highly sensitive to environmental pH. A 100 mM phosphate buffer maintains physiological pH and provides the necessary ionic strength to preserve the conformational stability and catalytic activity of the membrane-bound enzymes.

Step 2: Incubation Assembly

-

Action: In a reaction vial, combine HLMs (final protein concentration of 0.5 mg/mL), etravirine (1–50 μM), and the phosphate buffer. Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

-

Causality: Pre-incubation allows the lipid bilayer of the microsomes to equilibrate to physiological temperature, ensuring the CYP enzymes are in their native, active state prior to the introduction of the cofactor.

Step 3: Reaction Initiation

-

Action: Initiate the reaction by adding an NADPH-generating system (1 mM NADP+, 5 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase).

-

Causality: CYP-mediated oxidation requires a continuous supply of electrons. An active regenerating system prevents cofactor depletion and product inhibition, ensuring linear metabolite formation over the assay duration.

Step 4: Quenching & Protein Precipitation

-

Action: After exactly 30 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., Etravirine-d6).

-

Causality: The rapid introduction of cold organic solvent instantly denatures the microsomal proteins, halting enzymatic activity. Simultaneously, it extracts the highly lipophilic parent drug and the newly formed monohydroxy etravirine into the organic phase.

Step 5: UHPLC-MS/MS Quantification

-

Action: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C. Inject the supernatant into a UHPLC system equipped with a C18 column, interfaced with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Causality: High-speed centrifugation pellets the denatured proteins, preventing column clogging. MRM provides unparalleled selectivity by isolating the specific precursor ion mass of monohydroxy etravirine ( m/z 451.3) and monitoring its unique fragmentation patterns.

Validation Control (Trustworthiness Check): To make this a self-validating system, run a parallel control reaction pre-incubated with 1 μM ketoconazole (a potent, specific CYP3A4 inhibitor). A >90% reduction in M1 formation in this control vial validates that the quantified metabolite is specifically CYP3A4-derived, confirming the integrity of the assay.

Fig 2: In vitro LC-MS/MS workflow for the isolation and quantification of monohydroxy etravirine.

Conclusion

Understanding the physicochemical properties and metabolic fate of monohydroxy etravirine is paramount for drug development professionals managing drug-drug interactions (DDIs) in polypharmacy settings, particularly in HIV HAART regimens. Because etravirine acts as both an inducer of CYP3A4 and an inhibitor of CYP2C9/CYP2C19[7], precise quantification of its primary metabolite provides critical insights into a patient's specific metabolic clearance rates and potential pharmacokinetic liabilities.

References

- Source: NIH (PubMed Central)

- What is the mechanism of Etravirine?

- Source: NIH (PubMed Central)

- Etravirine (Intelence)

- Source: NIH (PubMed)

- Monohydroxy Etravirine | 1246815-68-8 Source: SynThink Chemicals URL

- Source: NIH (GSRS)

- Etravirine Impurity 27 | CAS No. 5637-42-3(Note: Contains cross-reference to Monohydroxy Etravirine CAS 1246815-68-8)

Sources

- 1. Etravirine for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Etravirine Impurity 27 | CAS No. 5637-42-3 | | SynZeal [synzeal.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]

Application Note: Robust LC-MS/MS Protocol for the Quantification of Monohydroxy Etravirine in Biological Matrices

Introduction & Metabolic Context

Etravirine (ETR) is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) engineered to combat HIV-1 strains that have developed resistance to first-generation therapies[1]. In clinical and pharmacokinetic settings, understanding the metabolic fate of etravirine is just as critical as monitoring the parent drug. Etravirine undergoes extensive hepatic biotransformation, primarily driven by the cytochrome P450 enzymes CYP2C19, CYP3A4, and CYP2C9[2].

The dominant metabolic pathway involves the hydroxylation of the dimethylbenzonitrile moiety, producing several isomeric forms of monohydroxy etravirine (m/z 451.3)[3]. These metabolites can undergo subsequent secondary oxidation to form dihydroxy etravirine or phase II glucuronidation[2]. Accurate quantification of monohydroxy etravirine is essential for comprehensive therapeutic drug monitoring (TDM), evaluating drug-drug interactions (DDIs), and profiling patient-specific metabolic phenotypes[4].

Hepatic metabolic pathway of etravirine to monohydroxy and dihydroxy metabolites.

Experimental Rationale & Causality

To achieve reproducible, high-sensitivity quantification of monohydroxy etravirine, the analytical methodology must be deliberately designed to mitigate matrix interference while maximizing analyte recovery.

-

Extraction Causality (Protein Precipitation): Rather than utilizing costly and time-consuming Solid-Phase Extraction (SPE), this protocol employs a single-step protein precipitation (PPT) using cold acetonitrile[5]. Acetonitrile effectively denatures plasma proteins that could foul the UHPLC column, while simultaneously ensuring near-quantitative recovery (>94%) of both the highly lipophilic parent drug and the slightly more polar monohydroxylated metabolites without phase-partitioning bias[5].

-

Chromatographic Causality: A sub-2-micron C18 reversed-phase column (e.g., XTerra MS C18 or Acquity UPLC HSS T3) is selected to provide the high theoretical plate count necessary to resolve the isomeric forms of monohydroxy etravirine (M1, M2, and M3) from the parent compound and dihydroxy metabolites[2][6].

-

Self-Validating System (Isotope Dilution): The protocol is inherently designed as a self-validating system through the mandatory inclusion of a stable isotope-labeled internal standard (SIL-IS), Etravirine-d8[4]. Because the deuterated standard perfectly co-elutes with the target analytes, it experiences the exact same matrix-induced ion suppression or enhancement in the Electrospray Ionization (ESI) source. By quantifying the ratio of the analyte peak area to the IS peak area, the method dynamically corrects for extraction losses and ionization variability on a per-injection basis, ensuring absolute quantitative integrity[4].

Materials and Reagents

-

Reference Standards: Monohydroxy Etravirine (Analytical Grade), Etravirine (Parent), and Etravirine-d8 (Internal Standard)[4][7].

-

Solvents: LC-MS Grade Acetonitrile, Methanol, and Ultrapure Water.

-

Modifiers: LC-MS Grade Formic Acid (FA).

-

Biological Matrix: Blank human plasma (K2EDTA) for calibration curve preparation.

Step-by-Step Methodology

Preparation of Standards and Quality Controls

-

Stock Solutions: Accurately weigh and dissolve Monohydroxy Etravirine and Etravirine-d8 reference standards in 100% methanol to achieve a concentration of 1.0 mg/mL[4].

-

Working Solutions: Perform serial dilutions of the monohydroxy etravirine stock using a 50:50 methanol/water diluent to create a calibration range spanning 1.0 ng/mL to 100 ng/mL[1].

-

Internal Standard: Dilute the Etravirine-d8 stock to a final working concentration of 100 ng/mL in 50:50 methanol/water[4].

Sample Extraction Workflow

-

Aliquot: Transfer 100 µL of plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL low-retention microcentrifuge tube[1].

-

Internal Standard Addition: Add 20 µL of the Etravirine-d8 working solution (100 ng/mL) to all tubes (except double blanks) and vortex for 10 seconds.

-

Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to induce rapid protein precipitation[5].

-

Agitation: Vortex vigorously for 2 minutes to ensure complete protein denaturation and release of protein-bound analytes.

-

Centrifugation: Centrifuge the samples at 14,000 × g for 10 minutes at 4°C to pellet the protein mass.

-

Transfer & Reconstitution: Transfer 200 µL of the clear supernatant into a clean autosampler vial. Evaporate to dryness under a gentle stream of nitrogen gas, then reconstitute the residue in 100 µL of the initial mobile phase (30% Acetonitrile / 70% Water with 0.1% FA)[2].

-

Injection: Inject 5 µL of the reconstituted sample onto the LC-MS/MS system.

Step-by-step sample preparation and LC-MS/MS analytical workflow.

Liquid Chromatography (UHPLC) Parameters

Chromatographic separation is achieved using a gradient elution profile designed to elute the polar metabolites prior to the highly lipophilic parent compound, preventing ion suppression zones.

Table 1: UHPLC Gradient Conditions [2]

| Parameter | Specification |

| Analytical Column | C18 (2.1 × 50 mm, 1.8 µm to 2.5 µm particle size) |

| Column Temperature | 50 °C |

| Mobile Phase A | Ultrapure Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 to 0.5 mL/min |

Gradient Timetable:

-

0.0 – 0.4 min: 30% B

-

0.4 – 4.5 min: Linear ramp from 30% B to 85% B

-

4.5 – 4.6 min: Step to 100% B (Column Wash)

-

4.6 – 5.5 min: Return to 30% B (Re-equilibration)

Mass Spectrometry (MS/MS) Parameters

Detection is performed on a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The MRM transitions leverage the specific fragmentation patterns of the hydroxylated moieties[1][2].

Table 2: MRM Transitions and MS Parameters [1][2]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| Etravirine (Parent) | 435.9 | 163.6 | 35 | 50 |

| Monohydroxy Etravirine (M1/M2) | 451.3 | 304.1 | 30 | 50 |

| Monohydroxy Etravirine (M3) | 451.3 | 353.1 | 28 | 50 |

| Etravirine-d8 (IS) | 443.9 | 163.6 | 35 | 50 |

Assay Validation & Self-Validating Metrics

To ensure the clinical and experimental utility of this protocol, the method must meet stringent validation criteria aligned with FDA/EMA bioanalytical guidelines. The use of the internal standard continuously validates the assay's precision against matrix effects.

Table 3: Validation Data Summary [1][5]

| Validation Parameter | Result / Acceptance Criteria |

| Linear Dynamic Range | 1.0 ng/mL to 100 ng/mL (R² > 0.995) |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL (Signal-to-Noise ≥ 10:1) |

| Extraction Recovery | > 94% across all concentration levels |

| Intra-Assay Precision (%CV) | < 5.0% |

| Inter-Assay Accuracy (% Bias) | ± 10.0% of nominal concentration |

Conclusion

This LC-MS/MS protocol provides a highly specific, rapid, and robust methodology for the quantification of monohydroxy etravirine in biological matrices. By combining a streamlined protein precipitation extraction with high-resolution UHPLC separation and the self-validating power of a stable isotope-labeled internal standard, researchers can confidently map the pharmacokinetic and metabolic profiles of etravirine in both preclinical and clinical settings.

References

- Biotransformation of the Antiretroviral Drug Etravirine: Metabolite Identification, Reaction Phenotyping, and Characterization of Autoinduction of Cytochrome P450-Dependent Metabolism. nih.gov.

- LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies. nih.gov.

- Method Development for the Quantitative Analysis of Etravirine in Human Plasma using a Deuterated Internal Standard by LC-MS/MS. benchchem.com.

- Simultaneous Measurement of Etravirine, Maraviroc and Raltegravir in Pigtail Macaque Plasma, Vaginal Secretions and Vaginal Tissue using a LC-MS/MS Assay. nih.gov.

- Validation of a UHPLC-MS/MS Method to Quantify Twelve Antiretroviral Drugs within Peripheral Blood Mononuclear Cells

- The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs)

- Etravirine EP Impurities & USP Rel

Sources

Advanced Synthetic Protocol and Analytical Validation for Monohydroxy Etravirine (M1) Reference Standards

Introduction & Pharmacokinetic Rationale

Etravirine (ETR) is a highly potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) engineered with a flexible diarylpyrimidine (DAPY) backbone, providing a high genetic barrier against HIV-1 resistance mutations. In clinical pharmacokinetics, ETR undergoes extensive hepatic biotransformation. Reaction phenotyping studies have demonstrated that ETR is primarily metabolized by CYP2C19, CYP3A4, and CYP2C9 .

The predominant Phase I metabolic pathway is the aliphatic hydroxylation of the 3,5-dimethylbenzonitrile moiety, yielding Monohydroxy Etravirine (Metabolite M1; CAS: 1246815-68-8). The availability of high-purity (>98%) monohydroxy etravirine analytical reference standards is critical for therapeutic drug monitoring (TDM), pharmacokinetic profiling, and regulatory impurity quantification .

Figure 1: Hepatic biotransformation pathway of Etravirine to Monohydroxy Etravirine (M1).

Strategic Retrosynthetic Design

Synthesizing Monohydroxy Etravirine (4-[[6-amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3-(hydroxymethyl)-5-methylbenzonitrile) requires precise regiocontrol. Direct late-stage oxidation of etravirine is unviable due to poor regioselectivity and over-oxidation. Instead, a bottom-up synthetic approach is required.

Key Mechanistic Choices:

-

Silyl Protection Strategy: The hydroxymethyl group on the phenol precursor must be protected to prevent competitive nucleophilic attack during pyrimidine coupling. A tert-butyldimethylsilyl (TBDMS) ether is selected because it is stable under the highly basic conditions of SNAr and Buchwald-Hartwig couplings, yet easily cleaved by fluoride ions in the final step.

-

Microwave-Promoted Amination: Traditional amination of the pyrimidine ring requires high pressure and up to 12 hours of heating, often leading to degradation. Transitioning to a microwave-promoted method reduces reaction time to 15 minutes and significantly boosts the yield .

-

Late-Stage Electrophilic Bromination: The 5-bromo substituent is introduced immediately prior to deprotection. Halogenating early in the synthesis risks debromination during the palladium-catalyzed cross-coupling steps.

Figure 2: Step-by-step synthetic workflow for Monohydroxy Etravirine.

Detailed Experimental Protocols

Note: All reactions must be performed under an inert argon atmosphere unless otherwise specified. Solvents must be anhydrous and degassed.

Step 1: Synthesis of the Protected Phenol Building Block

Objective: Convert 4-hydroxy-3,5-dimethylbenzonitrile to 4-hydroxy-3-(TBDMS-oxymethyl)-5-methylbenzonitrile.

-

Acetylation: React 4-hydroxy-3,5-dimethylbenzonitrile (1.0 eq) with acetic anhydride (1.2 eq) in pyridine at 25 °C for 2 h. Quench with ice water and filter the resulting 4-acetoxy-3,5-dimethylbenzonitrile.

-

Radical Bromination: Dissolve the intermediate in trifluorotoluene (greener alternative to CCl₄). Add N-bromosuccinimide (NBS, 1.05 eq) and azobisisobutyronitrile (AIBN, 0.05 eq). Reflux at 85 °C for 4 h. The radical mechanism selectively monobrominates one methyl group.

-

Hydrolysis: Treat the crude benzylic bromide with sodium acetate in DMF (80 °C, 2 h) to form the di-acetate, followed by global hydrolysis using K₂CO₃ in MeOH to yield 4-hydroxy-3-(hydroxymethyl)-5-methylbenzonitrile.

-

Selective Silylation: To a solution of the diol in DMF at 0 °C, add imidazole (2.0 eq) and TBDMSCl (1.05 eq). The steric bulk of TBDMSCl ensures selective protection of the primary aliphatic alcohol over the sterically hindered, less nucleophilic phenol.

Step 2: SNAr Etherification

Objective: Form the diaryl ether linkage.

-

Dissolve 2,4,6-trichloropyrimidine (1.2 eq) and the TBDMS-protected phenol (1.0 eq) in anhydrous N-methyl-2-pyrrolidone (NMP).

-

Add anhydrous K₂CO₃ (2.0 eq) and stir at 60 °C for 6 h.

-

Causality Check: The electron-deficient pyrimidine readily undergoes Nucleophilic Aromatic Substitution (SNAr) at the 4-position. Extract with EtOAc, wash with brine, and purify via flash chromatography to isolate the di-chloro intermediate.

Step 3: Buchwald-Hartwig Cross-Coupling

Objective: Couple 4-aminobenzonitrile to the 2-position of the pyrimidine.

-

Charge a Schlenk flask with the di-chloro intermediate (1.0 eq), 4-aminobenzonitrile (1.1 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

-

Suspend in degassed 1,4-dioxane and heat to 100 °C for 8 h.

-

Causality Check: 4-aminobenzonitrile is a poor nucleophile due to the strongly electron-withdrawing para-cyano group. Standard SNAr requires harsh bases (e.g., LiHMDS) which can cleave the TBDMS group. Palladium catalysis ensures quantitative, regioselective C-N bond formation under milder conditions.

Step 4: Microwave-Promoted Amination & Bromination

Objective: Install the 6-amino and 5-bromo groups.

-

Amination: Transfer the mono-chloro intermediate to a microwave vial. Add 0.5 M ammonia in 1,4-dioxane. Irradiate at 150 °C for 15 minutes . Cool and evaporate the solvent.

-

Bromination: Dissolve the crude aminated product in dichloromethane (DCM) and cool to 0 °C. Add a solution of bromine (Br₂, 1.05 eq) in DCM dropwise. Stir for 2 h. Quench with aqueous sodium metabisulfite to neutralize unreacted bromine.

Step 5: Global Deprotection & Crystallization

Objective: Cleave the TBDMS ether to yield the final reference standard.

-

Dissolve the protected intermediate in THF. Add Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq) at 0 °C. Stir for 1 h at room temperature.

-

Causality Check: The high bond dissociation energy of the Si-F bond drives the rapid and selective cleavage of the silyl ether without affecting the nitriles or the diaryl ether linkage.

-

Quench with saturated NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

-

Recrystallize the crude product from an ethanol/water mixture to achieve >99% HPLC purity.

Analytical Characterization & Validation

To serve as a self-validating reference standard, the synthesized Monohydroxy Etravirine must meet stringent analytical criteria .

Table 1: Analytical Data Summary for Monohydroxy Etravirine (C₂₀H₁₅BrN₆O₂)

| Analytical Technique | Target Specification / Expected Result | Causality & Structural Significance |

| HRMS (ESI-TOF) | [M+H]⁺ m/z 451.0518 (⁷⁹Br) / 453.0498 (⁸¹Br) | Confirms exact mass and isotopic signature of the mono-brominated species. |

| ¹H-NMR (400 MHz, DMSO-d₆) | δ 4.55 (d, 2H, -CH₂OH), 5.20 (t, 1H, -OH) | Validates the successful deprotection and presence of the hydroxymethyl group. |

| ¹H-NMR (400 MHz, DMSO-d₆) | δ 2.15 (s, 3H, -CH₃) | Confirms only one methyl group remains on the central phenolic ring. |

| ¹³C-NMR (100 MHz, DMSO-d₆) | δ ~58.5 ppm (-CH₂OH) | Confirms the oxidation state of the aliphatic carbon (primary alcohol). |

| HPLC (Reverse Phase, C18) | >99.0% Area Normalization (UV at 254 nm) | Ensures absence of the unhydroxylated parent (ETR) and dihydroxy impurities. |

| FT-IR (ATR) | Broad peak ~3300-3400 cm⁻¹ (-OH, -NH₂) | Confirms the presence of hydrogen-bonding functional groups. |

References

-

Yanakakis, L. J., & Bumpus, N. N. (2012). Biotransformation of the Antiretroviral Drug Etravirine: Metabolite Identification, Reaction Phenotyping, and Characterization of Autoinduction of Cytochrome P450-Dependent Metabolism. Drug Metabolism and Disposition, 40(4), 803–814.[Link]

-

Wang, Y., et al. (2018). Development of a practical synthesis of etravirine via a microwave-promoted amination. Chemistry Central Journal, 12, 137.[Link]

-

Veeprho Pharmaceuticals. (2023). Etravirine Impurities and Related Compounds. Veeprho Blog.[Link]

Advanced HPLC Method Development for the Simultaneous Quantification of Etravirine and Monohydroxy Etravirine in Biological Matrices

Abstract

Etravirine (ETR) is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized in the management of HIV-1 infections[1]. In vivo, ETR is extensively metabolized by hepatic cytochrome P450 enzymes (predominantly CYP3A4, CYP2C9, and CYP2C19), yielding several active and inactive metabolites. The monohydroxy derivative (M8 pathway) is one of the most abundant and clinically relevant circulating metabolites[2]. Accurate quantification of both the parent drug and its monohydroxy metabolite is critical for therapeutic drug monitoring (TDM), pharmacokinetic (PK) profiling, and the evaluation of drug-drug interactions[2]. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed to isolate and quantify these analytes from complex biological matrices.

Scientific Rationale and Causality of Methodological Design

Developing a multiplexed chromatographic method for a parent drug and its metabolite requires balancing their divergent physicochemical properties.

-

Analyte Chemistry & Column Selection: Etravirine is a highly lipophilic (BCS Class IV), weakly basic compound characterized by a conjugated pyrimidine-benzonitrile core[3]. Monohydroxy etravirine (CAS 1246815-68-8) contains an additional hydroxyl group, rendering it slightly more polar but still significantly hydrophobic[4]. A high-density, end-capped C18 stationary phase (e.g., 250 × 4.6 mm, 5 µm) is selected. The end-capping is critical: it shields residual surface silanols, preventing secondary cation-exchange interactions with the basic amine groups of ETR, which would otherwise cause severe peak tailing[5].

-

Mobile Phase Causality: An acidic aqueous buffer (10 mM Ammonium Acetate, adjusted to pH 4.0) is paired with Acetonitrile. At pH 4.0, any unshielded silanol groups on the silica support remain fully protonated (neutralized), further ensuring sharp peak symmetry. A gradient elution is mandatory; an isocratic method would either elute the polar monohydroxy metabolite too near the void volume or retain the lipophilic parent ETR for an impractically long runtime.

-

Extraction Causality: ETR is >99% bound to plasma proteins. Simple protein precipitation (PPT) often fails to disrupt this binding entirely and leaves endogenous phospholipids that cause baseline drift in UV or ion suppression in MS/MS[6]. Liquid-Liquid Extraction (LLE) using tert-butyl methyl ether (TBME) under alkaline conditions is employed. The addition of NaOH ensures the basic analytes are fully deprotonated (un-ionized), maximizing their partitioning into the organic phase while leaving polar matrix interferences in the aqueous layer[2].

-

Detection: Both analytes share the conjugated core structure, exhibiting a robust and specific UV absorbance maximum at 310 nm, which minimizes background noise from endogenous plasma proteins that typically absorb at lower wavelengths[3].

Analytical Workflow Visualization

Figure 1: Step-by-step sample preparation and analytical workflow for Etravirine extraction.

Reagents and Materials

-

Reference Standards: Etravirine (Purity ≥98%), Monohydroxy Etravirine (Purity ≥98%)[4], Fenofibrate or stable isotope-labeled ETR-d4 (Internal Standard, IS)[2][7].

-

Solvents (HPLC Grade): Acetonitrile (ACN), tert-butyl methyl ether (TBME), Ultrapure Water (18.2 MΩ·cm).

-

Chemicals: Ammonium Acetate, Glacial Acetic Acid, Sodium Hydroxide (NaOH).

-

Equipment: Refrigerated centrifuge, nitrogen evaporator, vortex mixer, HPLC system equipped with a Photodiode Array (PDA) detector or tandem mass spectrometer (MS/MS)[8].

Experimental Protocol

Sample Preparation (Liquid-Liquid Extraction)

This protocol acts as a self-validating system by incorporating an Internal Standard (IS) at the earliest step to automatically correct for any volumetric losses during extraction or variations in injection volume.

-

Aliquot: Transfer 200 µL of human plasma (blank, calibration standard, or unknown sample) into a clean 10 mL glass centrifuge tube.

-

Internal Standard Addition: Add 20 µL of the IS working solution (e.g., Fenofibrate at 500 µg/mL). Vortex briefly to mix.

-

Alkalinization: Add 100 µL of 0.1 M NaOH to the sample. Causality: This raises the pH above the pKa of the analytes, suppressing ionization and driving them into their lipophilic state for optimal organic extraction.

-

Extraction: Add 2.0 mL of TBME. Cap the tubes and vortex vigorously for 10 minutes to ensure complete mass transfer of the analytes into the organic phase[2].

-

Phase Separation: Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to break any emulsions and yield a crisp phase boundary.

-

Evaporation: Carefully transfer 1.5 mL of the upper organic (TBME) layer to a clean glass tube. Evaporate to complete dryness under a gentle stream of nitrogen gas at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of Reconstitution Solvent (10 mM Ammonium Acetate pH 4.0 : Acetonitrile, 50:50 v/v). Vortex for 1 minute and transfer to an HPLC autosampler vial.

Chromatographic Conditions

Configure the HPLC system according to the parameters defined in Table 1 and Table 2 . Ensure the column is equilibrated with the initial gradient composition for at least 15 column volumes prior to the first injection.

Data Presentation and Quantitative Summaries

Table 1: Optimized Chromatographic Parameters

| Parameter | Specification | Rationale |

| Analytical Column | End-capped C18 (250 × 4.6 mm, 5 µm) | High carbon load for lipophilic retention; end-capping prevents amine tailing[5]. |

| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.0) | Neutralizes residual silanols; provides stable ionic strength. |

| Mobile Phase B | Acetonitrile (100%) | Lower viscosity and better UV transparency than methanol. |

| Flow Rate | 1.0 mL/min | Optimal linear velocity for a 4.6 mm ID column. |

| Column Temperature | 30°C | Reduces mobile phase viscosity and improves mass transfer. |

| Injection Volume | 20 µL | Balances sensitivity with the avoidance of volume overload. |

| Detection (UV/PDA) | 310 nm | Wavelength of maximum absorbance for the conjugated core[3]. |

Table 2: Gradient Elution Program

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution Event |

| 0.0 | 70 | 30 | System equilibration; sample loading. |

| 5.0 | 50 | 50 | Elution of Monohydroxy Etravirine (M8). |

| 10.0 | 20 | 80 | Elution of highly lipophilic parent Etravirine. |

| 12.0 | 20 | 80 | Column wash (removes strongly bound lipids). |

| 12.1 | 70 | 30 | Return to initial conditions. |

| 15.0 | 70 | 30 | Re-equilibration prior to next injection. |

Method Validation Framework (Self-Validating System)

To ensure the trustworthiness of the generated data, the protocol must be validated against international bioanalytical guidelines (e.g., ICH M10). The method incorporates built-in System Suitability Tests (SST) prior to every run.

Table 3: Validation Parameters and Acceptance Criteria

| Validation Parameter | Methodology / Execution | Acceptance Criteria |

| System Suitability | 6 replicate injections of a mid-level standard prior to the batch run. | RSD of peak area ≤ 2.0%; Tailing factor ≤ 1.5; Resolution > 2.0. |

| Selectivity | Extract and analyze 6 independent lots of blank human plasma. | Interfering peaks at retention times of analytes must be ≤ 20% of LLOQ response[7]. |

| Linearity | 8-point calibration curve (e.g., 10 – 5000 ng/mL) using IS peak area ratios. | Correlation coefficient ( R2 ) ≥ 0.995. |

| Accuracy & Precision | 5 replicates of Quality Control (QC) samples at LLOQ, Low, Mid, and High levels. | Mean accuracy within ±15% of nominal (±20% for LLOQ); CV ≤ 15%. |

| Extraction Recovery | Compare peak areas of pre-extraction spiked samples vs. post-extraction spiked blanks. | Consistent recovery across all QC levels (typically > 85% for LLE)[2]. |

References

-

Analytical Method Development and Validation of Etravirine by RP-UFLC. Research Journal of Pharmacy and Technology. 9

-

Determination of Etravirine in Human Plasma by HPLC. Open Access Journal of International Science. 7

-

Development and validation of stability indicating RP-HPLC method for the quantification of etravirine in tablet dosage form. ResearchGate. 5

-

Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method. Der Pharma Chemica. 3

-

Validation of a UHPLC-MS/MS Method to Quantify Twelve Antiretroviral Drugs within Peripheral Blood Mononuclear Cells from People Living with HIV. MDPI. 8

-

Monohydroxy Etravirine | 1246815-68-8. SynThink Chemicals. 4

-

A pharmacokinetic study of etravirine (TMC125) co-administered with ranitidine and omeprazole in HIV–negative volunteers. National Institutes of Health (NIH) / PMC. 2

-

Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. National Institutes of Health (NIH) / PubMed.6

-

ETRAVIRINE - Inxight Drugs. National Center for Advancing Translational Sciences (NCATS). 1

Sources

- 1. ETRAVIRINE [drugs.ncats.io]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oaji.net [oaji.net]

- 8. mdpi.com [mdpi.com]

- 9. rjptonline.org [rjptonline.org]

Application Notes and Protocols for the Bioanalysis of Monohydroxy Etravirine

Introduction: The Critical Role of Metabolite Quantification in Antiretroviral Therapy

Etravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a key component in the management of human immunodeficiency virus (HIV-1) infection. Its efficacy and safety profile are intrinsically linked to its metabolic fate within the body. The primary metabolic pathway of etravirine involves hydroxylation, leading to the formation of monohydroxy etravirine. As this metabolite may possess its own pharmacological or toxicological properties, its accurate quantification in biological matrices is paramount for comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring (TDM).

This guide provides a detailed overview of sample preparation techniques for the bioanalysis of monohydroxy etravirine, tailored for researchers, scientists, and drug development professionals. We will delve into the core principles of liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PPT), offering field-proven insights and step-by-step protocols. The methodologies described are designed to be robust and self-validating, grounded in established scientific principles and regulatory guidelines.

Physicochemical Properties: A Tale of Two Molecules

Understanding the physicochemical differences between etravirine and its monohydroxy metabolite is fundamental to developing effective sample preparation strategies. The introduction of a hydroxyl group significantly alters the polarity of the molecule.

| Property | Etravirine | Monohydroxy Etravirine | Rationale for Impact on Sample Preparation |

| Molecular Formula | C20H15BrN6O | C20H15BrN6O2 | The addition of an oxygen atom in the metabolite increases its molecular weight and potential for hydrogen bonding. |

| Molecular Weight | 435.28 g/mol | 451.28 g/mol | A slight increase in mass, important for mass spectrometry detection. |

| Predicted pKa | Not readily available | 13.89 ± 0.10 | The presence of the hydroxyl group introduces a weakly acidic proton, which can be exploited for pH-dependent extraction. |

| Predicted LogP | High (lipophilic) | Lower than Etravirine (more polar) | The hydroxyl group increases the hydrophilicity of the molecule, reducing its affinity for non-polar organic solvents and increasing its solubility in more polar environments. This is the most critical factor influencing the choice of extraction solvents and sorbents. |

The increased polarity of monohydroxy etravirine necessitates a careful optimization of the sample preparation methods developed for the more lipophilic parent drug. Solvents and sorbents must be selected to ensure efficient extraction and recovery of this more polar analyte.

Sample Preparation Methodologies: A Comparative Analysis

The choice of sample preparation technique is a critical decision in bioanalysis, directly impacting the accuracy, precision, and sensitivity of the assay. Here, we present three commonly employed techniques, adapted and optimized for monohydroxy etravirine.

Liquid-Liquid Extraction (LLE): The Classic Approach for Clean Extracts

LLE is a powerful technique that relies on the differential solubility of the analyte between two immiscible liquid phases. For monohydroxy etravirine, the key is to select an organic solvent that provides a balance between sufficient polarity to extract the metabolite and adequate immiscibility with the aqueous plasma sample.

Causality Behind Experimental Choices:

-

Solvent Selection: Due to the increased polarity of monohydroxy etravirine compared to etravirine, a more polar extraction solvent or a mixture of solvents is recommended. While ethyl acetate is commonly used for etravirine, a mixture of methyl tert-butyl ether (MTBE) and a more polar solvent like ethyl acetate or the use of dichloromethane can enhance the recovery of the hydroxylated metabolite.

-

pH Adjustment: The predicted pKa of the hydroxyl group suggests that it is a very weak acid. Adjusting the pH of the aqueous phase to be slightly acidic (around pH 5-6) can help to keep the molecule in its neutral form, thereby maximizing its partitioning into the organic phase.

-

Back-Extraction (Optional but Recommended for High Purity): For an even cleaner extract, a back-extraction step can be incorporated. After the initial extraction into the organic phase, the analyte can be back-extracted into a fresh aqueous phase with a slightly basic pH. This two-step process can significantly reduce matrix effects.

Experimental Protocol: Liquid-Liquid Extraction

-

Sample Aliquoting: To 100 µL of human plasma in a polypropylene tube, add 25 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled monohydroxy etravirine).

-

pH Adjustment (Optional): Add 50 µL of 0.1 M phosphate buffer (pH 6.0). Vortex briefly.

-

Extraction: Add 1 mL of a mixture of methyl tert-butyl ether (MTBE) and ethyl acetate (1:1, v/v).

-

Mixing: Vortex vigorously for 2 minutes to ensure thorough mixing and analyte partitioning.

-

Centrifugation: Centrifuge at 4000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

-

Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis. Vortex to ensure complete dissolution.

-

Analysis: Inject an aliquot into the LC-MS/MS system.

Workflow for Liquid-Liquid Extraction (LLE)

Caption: Workflow of the LLE protocol for monohydroxy etravirine.

Solid-Phase Extraction (SPE): High Recovery and Selectivity

SPE is a highly selective and efficient sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while allowing interfering components to pass through. For monohydroxy etravirine, a mixed-mode or a polar-enhanced reversed-phase sorbent is ideal.

Causality Behind Experimental Choices:

-

Sorbent Selection: A mixed-mode cation exchange sorbent is highly recommended. This allows for a dual retention mechanism: hydrophobic interaction with the polymer backbone and ionic interaction with the cation exchange groups. This approach provides superior selectivity and cleanup compared to a standard reversed-phase sorbent.

-

Wash Steps: The wash steps are critical for removing endogenous interferences. An acidic wash will remove basic and neutral compounds while retaining the protonated analyte on the cation exchange sites. A subsequent wash with a non-polar organic solvent will remove lipids and other non-polar interferences.

-

Elution: The analyte is eluted by disrupting the ionic interaction with a basic solution in an organic solvent. This ensures that only the compounds with the specific charge characteristics are eluted, resulting in a very clean extract.

Experimental Protocol: Solid-Phase Extraction

-

Sample Pre-treatment: To 100 µL of human plasma, add 25 µL of IS and 200 µL of 2% phosphoric acid in water. Vortex to mix.

-

Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated sample onto the conditioned cartridge.

-

Wash 1 (Acidic): Wash the cartridge with 1 mL of 0.1 M acetic acid.

-

Wash 2 (Organic): Wash the cartridge with 1 mL of methanol.

-

Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

-

Analysis: Inject an aliquot into the LC-MS/MS system.

Workflow for Solid-Phase Extraction (SPE)

improving lc-ms/ms sensitivity for monohydroxy etravirine detection

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with laboratories struggling to transition from quantifying parent antiretrovirals to detecting their low-abundance metabolites.

Etravirine is a highly lipophilic non-nucleoside reverse transcriptase inhibitor (NNRTI). When it undergoes cytochrome P450-mediated hydroxylation at the dimethylbenzonitrile moiety, it forms monohydroxy etravirine[1]. The addition of this single hydroxyl group fundamentally alters the molecule's solvation dynamics, gas-phase basicity, and susceptibility to matrix interference.

This guide is designed to troubleshoot and resolve the specific analytical bottlenecks associated with monohydroxy etravirine detection.

Diagnostic Workflow

Diagnostic workflow for LC-MS/MS sensitivity issues.

FAQ Section 1: Sample Preparation & Matrix Effects

Q: Why does my monohydroxy etravirine signal suffer from severe ion suppression in plasma extracts compared to the parent drug? A: Causality lies in the partition coefficient. Etravirine is highly hydrophobic and easily separates from endogenous plasma components during simple protein precipitation (PPT). However, the hydroxylated metabolite is more polar. When using standard PPT, residual phospholipids (which are highly abundant in plasma) co-elute with this polar metabolite in the reversed-phase chromatographic gradient. These phospholipids compete for charge on the droplet surface in the electrospray ionization (ESI) source, neutralizing your analyte and causing severe ion suppression[2].

To resolve this, you must switch from PPT to a Solid-Phase Extraction (SPE) method that orthogonally separates the metabolite from phospholipids.

Protocol: Self-Validating Hydrophilic-Lipophilic Balance (HLB) SPE This methodology utilizes a polymeric sorbent to retain the analyte while washing away salts and selectively eluting before highly lipophilic phospholipids.

-

Conditioning: Pass 1.0 mL of LC-MS grade Methanol, followed by 1.0 mL of LC-MS grade Water through the HLB cartridge. Causality: Solvates the polymeric bed to ensure maximum surface area interaction.

-

Loading: Dilute 200 µL of plasma with 200 µL of 2% Formic Acid in water, then load. Causality: Acidification disrupts protein binding, ensuring the metabolite is free to interact with the sorbent.

-

Washing: Pass 1.0 mL of 5% Methanol in water through the cartridge. Self-Validation Checkpoint: Collect this wash fraction, dry it down, and inject it into the LC-MS/MS. If monohydroxy etravirine is detected here, your wash is too strong (the metabolite is washing off early). Reduce the wash to 2% Methanol.

-

Elution: Elute with 1.0 mL of 100% Acetonitrile. Causality: Acetonitrile is strong enough to elute the metabolite but weaker than methanol at eluting strongly bound phospholipids.

-

Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 35°C and reconstitute in 100 µL of the initial mobile phase. Self-Validation Checkpoint: Monitor the recovery of your stable isotope-labeled internal standard. If recovery is <80%, check for thermal degradation or evaporative losses during the nitrogen blowdown.

FAQ Section 2: Chromatographic Optimization